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molecular formula C7H5BrN4O B8571401 6-bromo-3-methyl-4(3H)-Pteridinone

6-bromo-3-methyl-4(3H)-Pteridinone

Cat. No. B8571401
M. Wt: 241.04 g/mol
InChI Key: JXBYDLJSERSZMV-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

A mixture of triethyl orthoformate (32.23 g, 36.17 mL, 217.5 mmol) and acetic anhydride (38.49 g, 35.57 mL, 377.0 mmol) was treated with 3-amino-6-bromo-N-methyl-pyrazine-2-carboxamide (6.7 g, 29.00 mmol) and the resulting solution was heated at reflux for 2 hours. After cooling to RT, the resultant precipitate was collected, washed with EtOAc and dried to give the product as a beige solid (5.52 g, 79% Yield). 1H NMR (400.0 MHz, DMSO) d 3.54 (s, 3H), 8.72 (s, 1H); 9.17 (s, 1H) ppm; MS (ES+) 242.
Quantity
36.17 mL
Type
reactant
Reaction Step One
Quantity
35.57 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.C(OC(=O)C)(=O)C.[NH2:18][C:19]1[C:20]([C:26]([NH:28][CH3:29])=[O:27])=[N:21][C:22]([Br:25])=[CH:23][N:24]=1>>[Br:25][C:22]1[N:21]=[C:20]2[C:19](=[N:24][CH:23]=1)[N:18]=[CH:29][N:28]([CH3:1])[C:26]2=[O:27]

Inputs

Step One
Name
Quantity
36.17 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
35.57 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resultant precipitate was collected
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2C(N(C=NC2=NC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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